molecular formula C17H18N2O3 B14939233 N-ethyl-2-methyl-N-(2-methylphenyl)-3-nitrobenzamide

N-ethyl-2-methyl-N-(2-methylphenyl)-3-nitrobenzamide

Cat. No.: B14939233
M. Wt: 298.34 g/mol
InChI Key: XKFFKBAVGSDALP-UHFFFAOYSA-N
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Description

N-ethyl-2-methyl-N-(2-methylphenyl)-3-nitrobenzamide is an organic compound with a complex structure that includes an ethyl group, a methyl group, a nitro group, and a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-2-methyl-N-(2-methylphenyl)-3-nitrobenzamide typically involves a multi-step process. One common method includes the nitration of a benzamide derivative followed by alkylation. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and alkylation processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-2-methyl-N-(2-methylphenyl)-3-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can convert the nitro group to an amine group.

    Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate and chromium trioxide.

    Reduction: Common reagents include hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Common reagents include halogens and nucleophiles under various conditions.

Major Products Formed

    Oxidation: Products may include nitrobenzamide derivatives with additional oxygen-containing groups.

    Reduction: Products may include amine derivatives of the original compound.

    Substitution: Products may vary widely depending on the substituent introduced.

Scientific Research Applications

N-ethyl-2-methyl-N-(2-methylphenyl)-3-nitrobenzamide has several applications in scientific research:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-ethyl-2-methyl-N-(2-methylphenyl)-3-nitrobenzamide exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins. The nitro group, in particular, can participate in redox reactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

  • N-ethyl-2-methyl-N-(2-methylphenyl)propionamide
  • N-ethyl-2-methyl-N-(2-methylphenyl)acetamide

Uniqueness

N-ethyl-2-methyl-N-(2-methylphenyl)-3-nitrobenzamide is unique due to the presence of the nitro group, which imparts distinct chemical and biological properties. This differentiates it from similar compounds that lack this functional group, potentially offering unique applications and effects.

Properties

Molecular Formula

C17H18N2O3

Molecular Weight

298.34 g/mol

IUPAC Name

N-ethyl-2-methyl-N-(2-methylphenyl)-3-nitrobenzamide

InChI

InChI=1S/C17H18N2O3/c1-4-18(15-10-6-5-8-12(15)2)17(20)14-9-7-11-16(13(14)3)19(21)22/h5-11H,4H2,1-3H3

InChI Key

XKFFKBAVGSDALP-UHFFFAOYSA-N

Canonical SMILES

CCN(C1=CC=CC=C1C)C(=O)C2=C(C(=CC=C2)[N+](=O)[O-])C

Origin of Product

United States

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